N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the core biphenyl structure. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and alkoxides (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: This compound shares a similar but simpler structure and may have different reactivity and applications.
4-butoxy-N’-(cyclohexanecarbonyl)benzohydrazide: This compound has a similar hydrazide functional group but a different overall structure.
Uniqueness
N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N'-(4-butoxybenzoyl)-4-(4-methoxyphenyl)benzohydrazide |
InChI |
InChI=1S/C25H26N2O4/c1-3-4-17-31-23-15-11-21(12-16-23)25(29)27-26-24(28)20-7-5-18(6-8-20)19-9-13-22(30-2)14-10-19/h5-16H,3-4,17H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
CRGIKASIJQLVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.